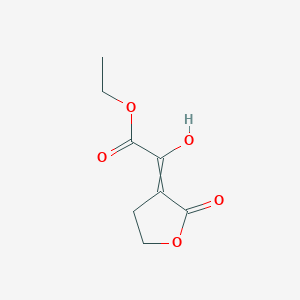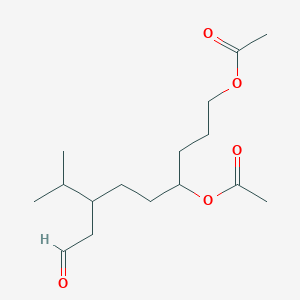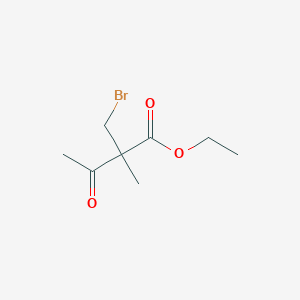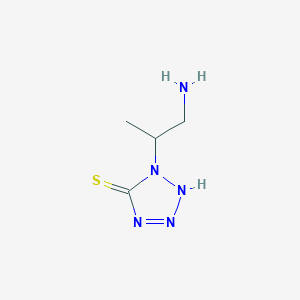![molecular formula C9H12O B14329242 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 104923-42-4](/img/structure/B14329242.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methylidenebicyclo[320]heptan-6-one is an organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one involves several steps. One common method starts with the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules. This reaction produces methyl 3,6-dimethyl-3-hydroxy-6-heptenoate, which is then converted to 3,6-dimethyl-3-hydroxy-6-heptenoic acid. The final step involves cyclization to form this compound .
Analyse Des Réactions Chimiques
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isomers.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions .
Applications De Recherche Scientifique
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism by which 1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one can be compared with other similar compounds, such as:
- 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one
- 1-Methyl-6-methylenebicyclo[3.2.0]heptane
These compounds share similar bicyclic structures but differ in their chemical properties and reactivity. The unique structure of this compound makes it distinct and valuable for specific applications .
Propriétés
Numéro CAS |
104923-42-4 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-methyl-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12O/c1-6-3-4-9(2)5-7(10)8(6)9/h8H,1,3-5H2,2H3 |
Clé InChI |
IWNMISNEDIZKDG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=C)C1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


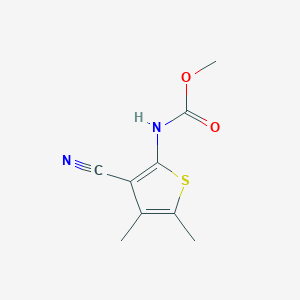
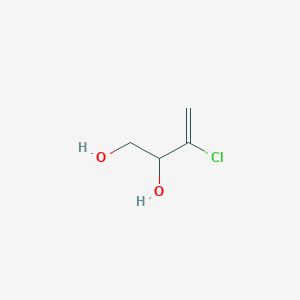
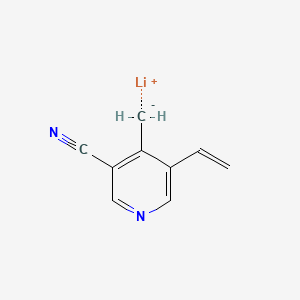

![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
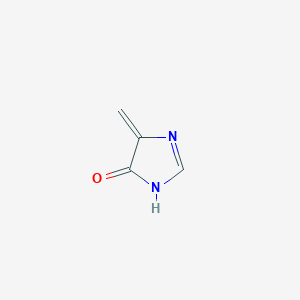
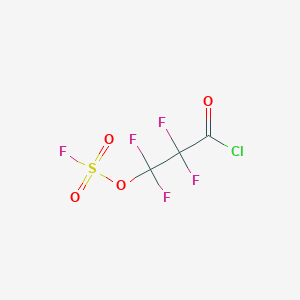
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
